

An In-depth Technical Guide to 4-Amino-3-fluorophenol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-3-fluorophenol hydrochloride

Cat. No.: B579377

[Get Quote](#)

This technical guide provides a comprehensive overview of **4-Amino-3-fluorophenol hydrochloride**, a key intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications.

Physicochemical Properties

4-Amino-3-fluorophenol hydrochloride is a light yellow to brown crystalline powder. The introduction of a fluorine atom into the phenethylamine structure can significantly alter the molecule's properties, including its acidity, basicity, and lipophilicity. This substitution is a critical strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1]

Table 1: Physicochemical Data for 4-Amino-3-fluorophenol and its Hydrochloride Salt

Property	4-Amino-3-fluorophenol	4-Amino-3-fluorophenol Hydrochloride
Molecular Formula	C ₆ H ₆ FNO	C ₆ H ₆ FNO·HCl
Molecular Weight	127.12 g/mol [1][2]	163.58 g/mol [3]
CAS Number	399-95-1[1][2][4][5]	18266-53-0
Appearance	Light yellow to brown powder/crystal	Not specified, likely similar to free base
Melting Point	135.0 to 140.0 °C	Not available
Purity	>98.0% (GC)	Typically ≥99% for pharmaceutical use[1]
Solubility	Slightly soluble in water	More soluble in water than the free base
IUPAC Name	4-amino-3-fluorophenol[1][3]	4-amino-3-fluorophenol;hydrochloride[3]
Synonyms	2-Fluoro-4-hydroxyaniline, 3-Fluoro-4-aminophenol	2-Fluoro-4-hydroxyaniline hydrochloride

Synthesis and Purification

The synthesis of 4-Amino-3-fluorophenol typically involves the reduction of a nitrophenol precursor. Several synthetic routes have been reported, with variations in starting materials and reaction conditions.

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenol via Catalytic Hydrogenation

This protocol is based on the reduction of 3-fluoro-4-nitrophenol.

Materials:

- 3-fluoro-4-nitrophenol (20 g)

- Ethanol (200 ml)
- Tetrahydrofuran (125 ml)
- 10% Palladium on carbon (6.0 g)
- Hydrogen gas

Procedure:

- To a solution of 3-fluoro-4-nitrophenol in ethanol and tetrahydrofuran, add 10% palladium on carbon.
- Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the mixture to remove the catalyst.
- Wash the catalyst with ethanol.
- Concentrate the filtrate under reduced pressure to yield 4-Amino-3-fluorophenol as a pale yellow solid.^[3]

To obtain the hydrochloride salt, the resulting 4-Amino-3-fluorophenol can be dissolved in a suitable solvent and treated with hydrochloric acid.

Experimental Protocol: Improved Synthesis for Pharmaceutical Applications

An improved, cost-effective, and commercially viable process for the preparation of 4-amino-3-fluorophenol has been developed, particularly for its use in the synthesis of the drug Regorafenib.^[6]

Materials:

- Sulfanilic acid (77.2 g)

- Sodium carbonate (22.6 g)
- Sodium nitrite (32.3 g)
- Hydrochloric acid
- 3-fluorophenol (50 g)
- Sodium hydroxide
- Ammonium chloride (143 g)
- Iron powder (74.7 g)
- Ethyl acetate (300 ml)
- Cyclohexane
- Water

Procedure:

- Slowly add sodium carbonate to a mixture of sulfanilic acid in water at 25-30°C.
- Cool the mixture to 0°C to -5°C and slowly add an aqueous solution of sodium nitrite.
- Add aqueous hydrochloric acid to the mixture at 0°C to -5°C and stir for 60 minutes (mixture-1).
- In a separate vessel, add sodium hydroxide solution and sodium carbonate to a mixture of 3-fluorophenol in water at 25-30°C and cool to 5-10°C (mixture-2).
- Slowly add mixture-2 to mixture-1 at 0°C to -5°C and stir for 60 minutes.
- Treat the mixture with aqueous hydrochloric acid at 0-5°C and then allow it to warm to 20-25°C.
- Slowly add ammonium chloride and iron powder to the mixture at 20-25°C and stir for 3 hours.

- Add ethyl acetate to the mixture and stir for 15 minutes.
- Filter the mixture. Separate the organic layer from the filtrate and distill it off.
- Add cyclohexane to the residue and stir for 30 minutes.
- Filter the mixture and dry to obtain the final product.[6]

Analytical Characterization

The identity and purity of 4-Amino-3-fluorophenol are confirmed using various analytical techniques.

Table 2: Analytical Data for 4-Amino-3-fluorophenol

Technique	Data
¹ H-NMR (DMSO-d ₆ , δ in ppm)	4.38 (2H, m), 6.34 (1H, m), 6.43 (1H, m), 6.59 (1H, dd, J=8.4, 10.4 Hz), 8.78 (1H, s)[3]
Infrared (IR) Spectroscopy	Data not readily available in the search results.
Mass Spectrometry (MS)	Data not readily available in the search results.

Applications in Drug Development

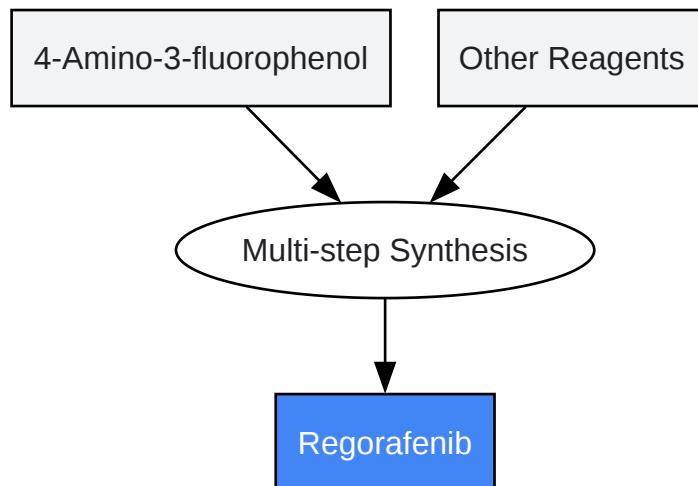
4-Amino-3-fluorophenol hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[1]

A notable application is in the synthesis of Regorafenib, an oral multi-kinase inhibitor.[6] Regorafenib targets angiogenic, stromal, and oncogenic receptor tyrosine kinases (RTKs), playing a vital role in cancer therapy.[6]

Logical Relationship: Synthesis of Regorafenib

The following diagram illustrates the role of 4-Amino-3-fluorophenol as a key starting material in the synthesis of Regorafenib.

Simplified Synthesis of Regorafenib



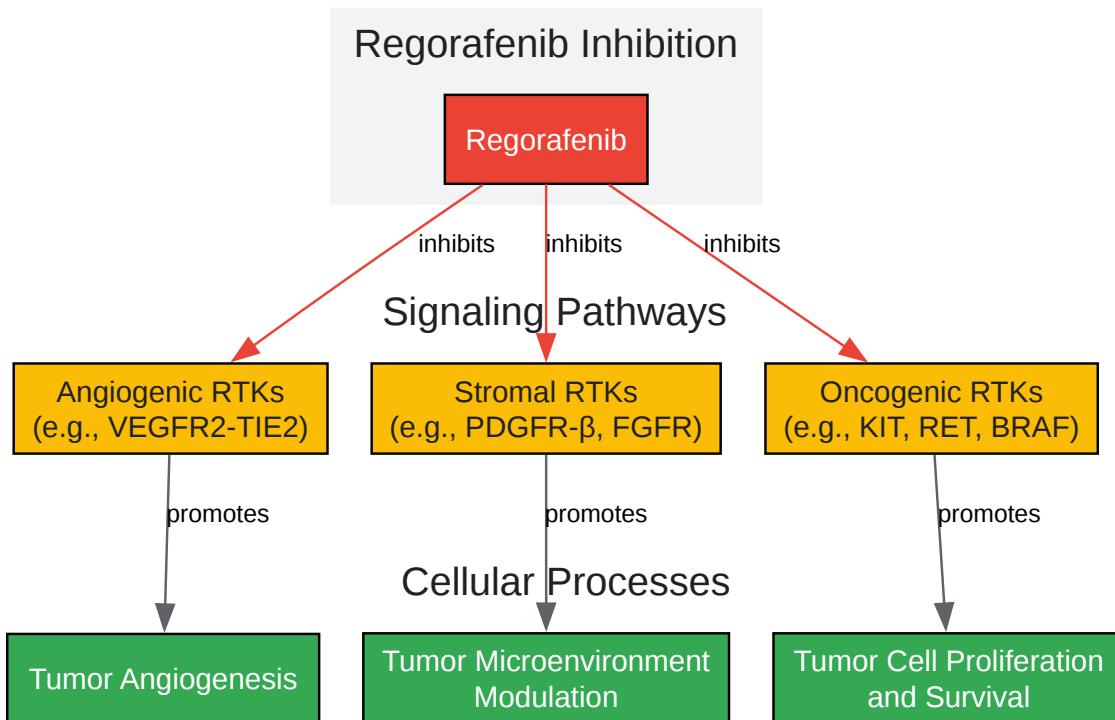
[Click to download full resolution via product page](#)

Caption: Role of 4-Amino-3-fluorophenol in Regorafenib synthesis.

Signaling Pathway: Mechanism of Action of Regorafenib

Regorafenib's therapeutic effect is achieved by inhibiting multiple signaling pathways involved in tumor growth and progression.

Regorafenib's Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Inhibition of key signaling pathways by Regorafenib.

Safety and Handling

4-Amino-3-fluorophenol is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer. It is also toxic to aquatic life with long-lasting effects.^{[7][8]} Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide provides a summary of the available information on **4-Amino-3-fluorophenol hydrochloride**. For further details, researchers should consult the cited literature and relevant safety data sheets (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Amino-3-fluorophenol | 399-95-1 [chemicalbook.com]
- 6. tdcommons.org [tdcommons.org]
- 7. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-3-fluorophenol | 399-95-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Amino-3-fluorophenol Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b579377#4-amino-3-fluorophenol-hydrochloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com